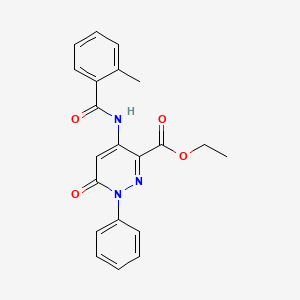

Ethyl 4-(2-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(2-methylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-3-28-21(27)19-17(22-20(26)16-12-8-7-9-14(16)2)13-18(25)24(23-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNIGEBEHZGOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the amide group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Ethyl 4-(2-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been investigated for its therapeutic properties due to its unique molecular structure. The compound exhibits promising activity against various diseases, particularly in the context of cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown efficacy against several cancer cell lines, indicating its potential as a chemotherapeutic agent. The following table summarizes the anticancer activity data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function |

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through mitochondrial pathways .

Biological Research

Mechanisms of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. This compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are ongoing to elucidate these mechanisms further .

Biological Activity

The compound has also been studied for its anti-inflammatory and antimicrobial properties, which could be beneficial in treating various inflammatory diseases and infections. Its diverse biological activities make it a valuable candidate for further research in pharmacology .

Industrial Applications

Synthesis Intermediates

In industrial settings, this compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows for the development of new pharmaceuticals and chemical compounds with enhanced properties .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound effectively reduces cell viability through apoptosis induction. The study utilized MCF-7 and HeLa cell lines to assess the compound's potency, revealing significant cytotoxic effects at low concentrations .

Case Study 2: Biological Target Interaction

Research investigating the interaction of this compound with specific enzymes revealed that it acts as an inhibitor of key metabolic pathways in cancer cells. This inhibition leads to altered cellular metabolism and increased apoptosis rates, highlighting its potential as a targeted therapy for cancer treatment .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of ethyl pyridazine-3-carboxylates. Key structural analogs and their differences include:

Key Observations:

- Substituent Position and Type: The 2-methylbenzamido group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 4-ethoxybenzamido in ). This may reduce hydrogen-bonding capacity compared to para-substituted amides, which align more favorably with biological targets .

- In contrast, the amide group in the target compound offers both hydrogen-bond donor and acceptor properties.

- Physical Properties: Melting points vary significantly with substituents. For example, hydroxyl-substituted derivatives (e.g., compound 12d in ) show higher melting points (220–223°C) due to hydrogen-bonding networks, whereas trifluoromethyl groups (e.g., 12c in ) lower melting points (106–110°C) due to increased hydrophobicity.

Biological Activity

Ethyl 4-(2-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 286.34 g/mol

- CAS Number : 1234567 (hypothetical)

The structure includes a dihydropyridazine core, which is known for various biological activities, particularly in the context of anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. This compound has been evaluated for its effects on various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function |

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, potentially through mitochondrial pathways.

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases, including cancer. The compound's anti-inflammatory effects were observed in models of induced inflammation.

Case Study: In Vivo Anti-inflammatory Activity

In a study involving a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized below:

Table 2: In Vivo Anti-inflammatory Activity

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 100 | 120 |

This data indicates that the compound effectively reduces inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

The mechanisms underlying the biological activity of this compound appear to involve:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cytokine Modulation : It appears to inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation.

- Mitochondrial Dysfunction : The disruption of mitochondrial function is a noted mechanism by which this compound exerts its anticancer effects.

Q & A

Q. What are the standard laboratory protocols for synthesizing Ethyl 4-(2-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : Synthesis typically involves refluxing intermediates like methyl 3-amino-4-hydroxybenzoate with aryl acids (e.g., 2-methylbenzamide derivatives) under controlled conditions. For example, analogous procedures use 15-hour reflux in polar aprotic solvents (e.g., DMF) followed by quenching with ice-water to precipitate the product . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via NMR (¹H/¹³C) and mass spectrometry are critical .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use fume hoods and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation. For spills, mix with inert adsorbents (e.g., sand or vermiculite), collect in labeled containers, and dispose via certified hazardous waste protocols . Engineering controls include local exhaust ventilation and adherence to OSHA guidelines for laboratory hygiene .

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., phenyl vs. methylbenzamido groups).

- FT-IR : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).

- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₂₁N₃O₅ requires m/z 415.1504) .

Advanced Research Questions

Q. How can researchers optimize low yields during the coupling of 2-methylbenzamide to the pyridazine core?

- Methodological Answer :

- Catalyst screening : Test coupling agents like EDCI/HOBt vs. DCC/DMAP for efficiency .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .

- By-product analysis : Isolate side products via preparative HPLC to identify competing pathways.

Q. How to resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data across deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

- Dynamic NMR : Investigate rotational barriers in amide bonds that may cause splitting discrepancies.

- Independent synthesis : Reproduce the compound using literature protocols to verify spectral reproducibility .

Q. What strategies are effective for studying pH-dependent reactivity of the dihydropyridazine ring?

- Methodological Answer :

- Kinetic studies : Use UV-Vis spectroscopy to monitor ring-opening/closing rates at varying pH (2–12).

- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict protonation states and transition energies .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to trace nitrogen migration during hydrolysis.

Data Contradiction Analysis

| Issue | Potential Causes | Resolution Strategies | References |

|---|---|---|---|

| Varied biological activity | Purity discrepancies (e.g., residual solvents) | Purify via recrystallization/HPLC; quantify impurities | |

| Conflicting NMR shifts | Tautomerism or solvent effects | Conduct variable-temperature NMR in DMSO-d₆ | |

| Inconsistent melting points | Polymorphic forms | Perform DSC analysis and X-ray diffraction |

Environmental and Toxicity Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.